3-Pyridineacetic acid

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide homonicotinique peut être synthétisé par plusieurs méthodes. Une approche courante implique l’addition nucléophile du cyanure à un dérivé de la pyridine, suivie d’une hydrogénation catalytique du groupe nitrile pour donner le produit souhaité . Une autre méthode implique l’oxydation de la 3-méthylpyridine à l’aide d’acide nitrique, qui produit l’acide homonicotinique comme sous-produit .

Méthodes de production industrielle : La production industrielle de l’acide homonicotinique implique généralement l’oxydation de la 3-méthylpyridine ou de la 5-éthyl-2-méthylpyridine avec de l’acide nitrique . Ce processus est efficace mais génère du protoxyde d’azote comme sous-produit, ce qui pose des défis environnementaux en raison de son effet de serre . Des efforts sont en cours pour développer des méthodes plus écologiques pour la synthèse industrielle.

Analyse Des Réactions Chimiques

Types de réactions : L’acide homonicotinique subit diverses réactions chimiques, notamment :

Oxydation : L’acide homonicotinique peut être oxydé pour former de l’acide pyridine-3-carboxylique.

Réduction : La réduction de l’acide homonicotinique peut donner du pyridine-3-méthanol.

Substitution : Le groupe carboxyle de l’acide homonicotinique peut participer à des réactions de substitution nucléophile pour former des esters et des amides.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et l’acide nitrique.

Réduction : L’hydrogénation catalytique à l’aide de palladium sur carbone est une méthode typique.

Substitution : Des réactifs tels que les alcools et les amines sont utilisés en conditions acides ou basiques.

Principaux produits :

Oxydation : Acide pyridine-3-carboxylique.

Réduction : Pyridine-3-méthanol.

Substitution : Divers esters et amides de l’acide homonicotinique.

4. Applications de la recherche scientifique

L’acide homonicotinique a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules plus complexes.

Industrie : L’acide homonicotinique est utilisé dans la production d’agrochimiques et de produits pharmaceutiques.

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Pyridineacetic acid as a Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives exhibit diverse biological activities, making them valuable in drug development. For instance, pyridine-3-carboxamide analogs have been synthesized to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. These compounds not only reduced infection rates but also promoted plant growth and vigor, demonstrating the potential of this compound derivatives in agricultural pharmaceuticals .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to the disruption of bacterial cell walls, highlighting the compound's potential as a lead structure for developing new antibiotics .

Agricultural Applications

Pesticidal and Herbicidal Properties

The compound has been explored for its pesticidal and herbicidal properties. Research indicates that this compound derivatives can effectively inhibit the growth of various plant pathogens while promoting resistance in crops. This dual functionality makes it a candidate for integrated pest management strategies .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Pathogen | Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | High |

| Antifungal | Fusarium oxysporum | Moderate |

| Herbicidal | Various weeds | Effective |

| Plant Growth Promoter | Ralstonia solanacearum | Significant |

Organic Synthesis

Role in Organic Chemistry

In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to engage in various chemical reactions allows chemists to create a wide range of derivatives with tailored properties for specific applications.

Synthesis Techniques

Recent advancements have introduced efficient synthesis methods for this compound derivatives. For example, a three-component synthesis approach has been reported that simplifies the production process while enhancing yields . This method is particularly beneficial for large-scale applications in both industrial and research settings.

Mécanisme D'action

Le mécanisme d’action de l’acide homonicotinique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme précurseur du nicotinamide adénine dinucléotide (NAD) et du nicotinamide adénine dinucléotide phosphate (NADP), qui sont des coenzymes essentiels dans les réactions redox . Ces coenzymes jouent un rôle crucial dans le métabolisme cellulaire, la production d’énergie et la réparation de l’ADN . De plus, il a été démontré que l’acide homonicotinique module le métabolisme lipidique et présente des effets anti-inflammatoires par le biais de son interaction avec des récepteurs spécifiques .

Comparaison Avec Des Composés Similaires

L’acide homonicotinique est structurellement similaire à d’autres acides pyridine carboxyliques, tels que :

Acide nicotinique (acide pyridine-3-carboxylique) : Les deux composés ont un cycle pyridine, mais l’acide nicotinique a un groupe carboxyle en position 3, tandis que l’acide homonicotinique a un groupe acide acétique en position 3.

Acide isonicotinique (acide pyridine-4-carboxylique) : L’acide isonicotinique a un groupe carboxyle en position 4, ce qui en fait un isomère de l’acide nicotinique et de l’acide homonicotinique.

Acide picolinique (acide pyridine-2-carboxylique) : L’acide picolinique a un groupe carboxyle en position 2, ce qui le différencie à la fois de l’acide nicotinique et de l’acide isonicotinique.

Unicité : La structure unique de l’acide homonicotinique, avec un groupe acide acétique en position 3, le distingue des autres acides pyridine carboxyliques. Cette différence structurelle confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.

Activité Biologique

3-Pyridineacetic acid, also known as 2-(pyridin-3-yl)acetic acid, is an important compound in the context of nicotine metabolism and has garnered attention for its potential biological activities. This article explores its biological significance, metabolic pathways, and potential health implications, supported by data tables and relevant research findings.

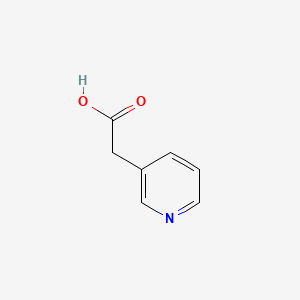

- IUPAC Name : 2-(pyridin-3-yl)acetic acid

- Molecular Formula : C7H7NO2

- Molecular Weight : 137.136 g/mol

- CAS Number : 501-81-5

- Structure :

Metabolic Pathway

This compound is primarily a breakdown product of nicotine and other tobacco alkaloids. It is formed during the metabolism of myosmine, a compound found in tobacco products and various foods. The metabolic pathway involves the conversion of myosmine to 3-pyridylacetic acid (20-26%) and other metabolites like 4-oxo-4-(3-pyridyl)butyric acid (50-60%) .

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study demonstrated its potential to reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases. This activity is thought to be mediated through the modulation of inflammatory pathways and oxidative stress reduction .

Antioxidant Activity

The compound has shown antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of this compound has been measured using various assays, indicating its ability to scavenge free radicals effectively .

Cancer Associations

There is emerging evidence linking this compound to cancer risk assessments. Studies have suggested associations between its levels in biological specimens and certain cancer types, particularly those related to tobacco exposure. The metabolomic associations indicate that higher concentrations may correlate with increased cancer risk, necessitating further investigation into its role as a biomarker .

Table 1: Metabolic Pathway of this compound

| Source Compound | Metabolite | Percentage Contribution |

|---|---|---|

| Myosmine | This compound | 20-26% |

| Myosmine | 4-Oxo-4-(3-pyridyl)butyric Acid | 50-60% |

Table 2: Biological Activities of this compound

Case Studies

- Neuroprotection in Animal Models : A study involving animal models of Alzheimer's disease showed that administration of this compound resulted in significant improvements in cognitive function and reductions in markers of neuroinflammation .

- Cancer Biomarker Research : In a cohort study analyzing urinary metabolites in smokers, elevated levels of this compound were associated with a higher incidence of lung cancer. This suggests its potential utility as a biomarker for assessing cancer risk in tobacco users .

Propriétés

IUPAC Name |

2-pyridin-3-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNUNYPERJMVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060110 | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Pyridylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-81-5, 6419-36-9 | |

| Record name | 3-Pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyridineacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-pyridylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.208 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UFO07435N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Pyridylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001538 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-pyridineacetic acid typically synthesized?

A2: A common synthetic route starts with 3-acetylpyridine, which can be obtained through esterification and condensation of nicotinic acid. [] The synthesis proceeds through the formation of 3-pyridylthioacetmorpholide, followed by hydrolysis and acidification to yield this compound hydrochloride. [] This method offers a relatively straightforward and efficient approach with an overall yield of 51%. [] A more recent method utilizing a one-pot approach has also been reported, simplifying the process and reducing waste. []

Q2: Are there any structural modifications of this compound that have been explored, and how do they affect its biological activity?

A3: Researchers have synthesized and studied the effects of structural modifications on the biological activity of this compound. For example, the synthesis and evaluation of 6-isobutyl-α-methyl-3-pyridineacetic acid and its 2-chloro analogue aimed to assess their platelet aggregation inhibitory activity. [, ] While the 6-isobutyl-α-methyl derivative displayed activity comparable to ibuprofen, the 2-chloro analogue showed no significant effect at the same dosage. [] This finding highlights the importance of specific structural features in determining the biological activity of this compound derivatives.

Q3: Has this compound been investigated in the context of cephalosporin antibiotics?

A4: Yes, this compound derivatives, specifically 1,2-dihydro-6-methyl-α-oximino-2-oxo-3-pyridineacetic acid, have been explored for their potential as side chains in semisynthetic cephalosporins. [] This research involved coupling the derivative to 7-aminocephalosporanic acid and its 3'-(1-methyltetrazol-5-yl)thiolo analogue using various coupling methods and oxime protecting groups. [] The resulting cephalosporins were tested for their antibacterial activity and compared to existing drugs like cefuroxime and cefotaxime. []

Q4: Are there any studies comparing the pharmacological properties of this compound with nicotinic acid?

A5: Several studies have explored the pharmacological similarities and differences between this compound and its structural analogue, nicotinic acid. Researchers have investigated their comparative hypocholesterolemic activities, [, , ] as well as their hyperbilirubinemic effects. [] Additionally, a study directly compared blood levels, urinary elimination, and the excretion of metabolites for both compounds in humans. [] These comparative studies provide valuable insights into the structure-activity relationships and pharmacological profiles of both compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.